molecular formula C17H14N6 B5889291 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5889291
M. Wt: 302.33 g/mol
InChI Key: FZEOPLZOHPTAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as PPM-1K, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. PPM-1K is a kinase inhibitor that targets specific enzymes involved in cellular signaling pathways, making it a promising candidate for cancer therapy.

Mechanism of Action

1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine works by inhibiting specific enzymes called kinases, which are involved in cellular signaling pathways. Kinases play a crucial role in regulating cell growth and division, making them an attractive target for cancer therapy. By inhibiting these enzymes, 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can block the growth and division of cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have a significant impact on cellular signaling pathways, leading to changes in gene expression and cellular behavior. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis and metastasis. 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its specificity for certain kinases, making it a more targeted therapy compared to traditional chemotherapy. However, one limitation of 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration method for 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Future Directions

There are several potential future directions for research on 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine's potential use in combination with other cancer therapies to improve treatment outcomes. Additionally, further studies are needed to determine the safety and efficacy of 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in vivo and to identify potential biomarkers for patient selection.

Synthesis Methods

1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of the pyrazolopyrimidine core, which is then modified by adding the pyridine and phenyl groups. The final step involves the addition of the amine group to form the final product. The synthesis of 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. 1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been studied for its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.

properties

IUPAC Name

1-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6/c1-2-6-14(7-3-1)23-17-15(11-22-23)16(20-12-21-17)19-10-13-5-4-8-18-9-13/h1-9,11-12H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEOPLZOHPTAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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